![molecular formula C4H2F3NO2 B11920973 2-(Trifluoromethyl)oxazol-4-ol](/img/structure/B11920973.png)
2-(Trifluoromethyl)oxazol-4-ol
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Overview
Description
2-(Trifluoromethyl)oxazol-4-ol is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)oxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoroacetaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)oxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethyl)oxazol-4-one.
Reduction: Formation of 2-(Trifluoromethyl)oxazolidine.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)oxazole: Lacks the hydroxyl group at the fourth position.
4-Hydroxy-2-methyl-oxazole: Contains a methyl group instead of a trifluoromethyl group.
2-(Trifluoromethyl)thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
2-(Trifluoromethyl)oxazol-4-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Biological Activity
2-(Trifluoromethyl)oxazol-4-ol is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₅H₄F₃N₃O, with a molecular weight of 179.10 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₅H₄F₃N₃O |
Molecular Weight | 179.10 g/mol |
IUPAC Name | This compound |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with target sites. This mechanism is crucial for its anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing the trifluoromethyl group can exhibit significant anticancer properties. For instance, a series of isoxazole derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines. Among these, compounds featuring the -CF₃ moiety showed enhanced potency compared to their non-fluorinated counterparts.
Case Study:
In one study, a derivative structurally related to this compound was tested against breast cancer cell lines (MCF-7). The lead compound exhibited an IC₅₀ value of approximately 2.63 μM, indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest, which were confirmed through various assays including flow cytometry and nuclear staining techniques .
Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties. Preliminary results suggest that it possesses inhibitory effects against both gram-positive and gram-negative bacteria. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Synthesis and Evaluation
Research has focused on developing synthetic pathways for this compound derivatives with enhanced biological activity. A novel metal-free synthetic route was established that allows for the efficient incorporation of the trifluoromethyl group into oxazole derivatives, facilitating further biological evaluation .
Comparative Studies
Comparative studies indicate that the presence of the trifluoromethyl group significantly improves the pharmacokinetic properties of oxazole derivatives. For example, compounds lacking this moiety exhibited lower solubility and stability in biological environments, underscoring the importance of fluorination in drug design .
Properties
Molecular Formula |
C4H2F3NO2 |
---|---|
Molecular Weight |
153.06 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazol-4-ol |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-2(9)1-10-3/h1,9H |
InChI Key |
UHQFMYHJFJUODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)O |
Origin of Product |
United States |
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